N-(1-phenylethyl)but-3-en-1-amine
Description
BenchChem offers high-quality N-(1-phenylethyl)but-3-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-phenylethyl)but-3-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(1-phenylethyl)but-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-4-10-13-11(2)12-8-6-5-7-9-12/h3,5-9,11,13H,1,4,10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQDWPXPKVWDGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: N-(1-phenylethyl)but-3-en-1-amine (CAS 114963-47-2)
Executive Summary
N-(1-phenylethyl)but-3-en-1-amine (CAS 114963-47-2) is a specialized chiral secondary amine featuring a homoallylic alkene tether. It serves as a critical mechanistic probe and synthetic intermediate in organic chemistry, particularly in the field of intramolecular hydroamination and iodocyclization . Its structure combines a chiral auxiliary (the
Chemical Profile & Structural Analysis
Identification
-
CAS Number: 114963-47-2
-
IUPAC Name: N-(1-phenylethyl)but-3-en-1-amine
-
Molecular Formula:
-
Molecular Weight: 175.27 g/mol
-
SMILES: C=CCCNC1=CC=CC=C1 (Shown as (S)-isomer for specificity)
Structural Motifs
The molecule possesses two distinct functional domains:
-
Chiral Amine Core: The 1-phenylethyl group (often derived from (S)- or (R)-
-methylbenzylamine) acts as a removable chiral auxiliary. It induces stereochemical control during subsequent transformations.[1] -
Homoallylic Tether: The but-3-enyl chain provides the necessary geometry for 5-exo-trig cyclizations, facilitating the formation of five-membered nitrogen heterocycles (pyrrolidines).
Physicochemical Properties (Estimated)
-
Physical State: Colorless to pale yellow liquid at room temperature.
-
Boiling Point: ~105–110 °C at 10 mmHg (Extrapolated from N-benzyl analogs).
-
Density: ~0.91 g/cm³
-
Solubility: Soluble in organic solvents (DCM, THF, Toluene, EtOAc); sparingly soluble in water.
-
Basicity: Typical secondary amine (
of conjugate acid ~10).
Synthesis & Manufacturing Protocols
The synthesis of N-(1-phenylethyl)but-3-en-1-amine is typically achieved via nucleophilic substitution, avoiding the instability issues associated with but-3-enal in reductive amination routes.
Primary Route: Direct Alkylation
This method is preferred for its operational simplicity and scalability.
Reagents:
-
(S)-(-)-1-Phenylethylamine (or (R)-isomer)
-
4-Bromo-1-butene
-
Base:
or -
Solvent: Acetonitrile (
) or DMF
Protocol:
-
Charge: A reaction vessel is charged with (S)-1-phenylethylamine (1.0 equiv) and
(2.0 equiv) in anhydrous acetonitrile. -
Addition: 4-Bromo-1-butene (1.1 equiv) is added dropwise at room temperature to prevent over-alkylation.
-
Reflux: The mixture is heated to reflux (80 °C) for 12–16 hours. Monitor via TLC (SiO2, 10% MeOH/DCM) for consumption of the amine.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Dilute with
, wash with water and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient) or vacuum distillation yields the pure secondary amine.
Visualization of Synthesis Pathway
Caption: SN2 alkylation pathway for the synthesis of the target amine.
Reactivity & Applications in Drug Development
The primary utility of CAS 114963-47-2 lies in its ability to undergo cyclization to form chiral pyrrolidines, a scaffold ubiquitous in alkaloids (e.g., nicotine) and pharmaceutical agents.
Intramolecular Hydroamination
This is the "killer application" for this compound. It serves as a model substrate to test new catalysts (Lanthanides, Group 4 metals, Calcium) for neutral, alkene-amine cyclizations.
-
Mechanism: The metal catalyst activates the alkene (or amine), facilitating a 5-exo-trig cyclization.
-
Stereocontrol: The chiral 1-phenylethyl group exerts 1,3-allylic strain, directing the formation of the new chiral center at the 2-position of the pyrrolidine ring.
-
Product: 2-Methyl-1-(1-phenylethyl)pyrrolidine.
Iodocyclization
Reaction with iodine (
Reactivity Workflow Diagram
Caption: Divergent synthetic pathways leading to functionalized pyrrolidines.
Experimental Data Summary
| Property / Parameter | Value / Description |
| Boiling Point | ~110 °C @ 10 mmHg (Lit. analog comparison) |
| Chirality | Determined by starting amine (S or R) |
| Major Impurity | Dialkylated amine (N,N-bis(but-3-enyl)...) |
| Storage | 2–8 °C, under Argon (Amine absorbs CO2) |
| Toxicity Class | Irritant (Skin/Eye), Acute Tox (Oral) |
Safety & Handling (SDS Interpretation)
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2] Harmful if swallowed (H302).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.
-
Storage: Hygroscopic and sensitive to air (
absorption). Store in a tightly sealed container under inert gas. -
Spill: Absorb with sand or vermiculite. Neutralize with dilute acid before disposal.
References
-
Intramolecular Hydroamination Catalysis: Hong, S., & Marks, T. J. (2004). "Organolanthanide-Catalyzed Hydroamination." Accounts of Chemical Research, 37(9), 673-686. Link
- Iodocyclization Methodologies: Knight, D. W. (2002). "Iodocyclization Reactions." Progress in Heterocyclic Chemistry, 14, 19-51.
- Synthesis of Chiral Amines: Rozenberg, V. I., et al. (2000). "Synthesis of Planar-Chiral Amines." Journal of Organic Chemistry.
- General Amine Reactivity: Lawrence, S. A. (2004).
Sources
(S)-N-(1-phenylethyl)but-3-en-1-amine chemical structure and molecular weight
[1]
Executive Summary
(S)-N-(1-phenylethyl)but-3-en-1-amine (CAS: 114963-47-2) is a chiral secondary amine featuring a homoallyl group and an (S)-1-phenylethyl auxiliary.[1] It serves as a versatile building block in the pharmaceutical and agrochemical sectors, particularly for the synthesis of nitrogen-containing heterocycles (pyrrolidines, piperidines) via Ring-Closing Metathesis (RCM) and as a resolving agent for chiral acids. Its utility stems from the robust stereochemical control provided by the phenylethyl moiety, which can be cleaved via hydrogenolysis after the desired stereocenters are established.
Physicochemical Profile
Identity & Constants
The compound is characterized by a single stereocenter at the benzylic position. The (S)-configuration is derived from the starting material, (S)-1-phenylethylamine.[1][2]
| Property | Data |
| IUPAC Name | N-[(1S)-1-phenylethyl]but-3-en-1-amine |
| Common Name | (S)-N-Homoallyl-α-methylbenzylamine |
| CAS Number | 114963-47-2 |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Physical State | Pale yellow to colorless oil (at 25°C) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeOH, EtOAc; Low solubility in H₂O |
| pKa (Predicted) | ~9.5 (Conjugate acid) |
Structural Analysis
The molecule consists of two distinct domains flanking the central secondary amine:
-
Chiral Controller: The (S)-1-phenylethyl group provides steric bulk and a fixed stereocenter, directing the stereochemical outcome of subsequent functionalizations (e.g., alkylations, reductions).
-
Reactive Tether: The but-3-en-1-yl (homoallyl) chain provides a terminal alkene suitable for metathesis, cross-coupling, or oxidative cleavage.[1]
Synthetic Methodology
The most robust protocol for synthesizing this compound involves the direct mono-alkylation of (S)-1-phenylethylamine with 4-bromo-1-butene.[1] To minimize over-alkylation (formation of the tertiary amine), a stoichiometric excess of the primary amine is employed.
Reaction Scheme
(S)-1-Phenylethylamine + 4-Bromo-1-butene + K₂CO₃
Figure 1: Synthetic workflow for the mono-alkylation of (S)-1-phenylethylamine.
Detailed Protocol
Reagents:
-
(S)-(-)-1-Phenylethylamine (Reagent Grade, >99% ee)[1]
-
Potassium Carbonate (Anhydrous, milled)
-
Acetonitrile (MeCN) or DMF[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
-
Solvation: Dissolve (S)-1-phenylethylamine (36.3 g, 300 mmol, 3.0 equiv) in anhydrous MeCN (100 mL).
-
Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 equiv) to the stirring solution.
-
Alkylation: Add 4-bromo-1-butene (13.5 g, 100 mmol, 1.0 equiv) dropwise via syringe over 30 minutes.
-
Note: Slow addition helps favor mono-alkylation.[1]
-
-
Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor consumption of the bromide by TLC (Hexane/EtOAc 4:1).
-
Work-up:
-
Cool to room temperature and filter off solids (K₂CO₃/KBr).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in CH₂Cl₂ (100 mL) and wash with water (2 x 50 mL).
-
-
Purification (Critical):
-
The excess starting amine must be removed. Distillation is effective due to the boiling point difference.
-
Alternatively, perform column chromatography on silica gel (Gradient: 0%
10% MeOH in CH₂Cl₂) to isolate the secondary amine from any tertiary amine byproduct.
-
Spectroscopic Characterization
Validation of the structure is performed via ¹H NMR and ¹³C NMR. The key diagnostic signals are the benzylic methine quartet and the terminal alkene multiplets.
¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.20 – 7.35 | Multiplet | 5H | Aromatic Phenyl Protons |
| 5.78 | ddt | 1H | Internal Alkene (-CH=) |
| 5.05 – 5.15 | Multiplet | 2H | Terminal Alkene (=CH₂) |
| 3.76 | Quartet (J=6.6 Hz) | 1H | Benzylic Methine (Ph-CH -N) |
| 2.50 – 2.65 | Multiplet | 2H | N-CH₂ (Homoallylic) |
| 2.18 | Quartet/Multiplet | 2H | Allylic CH₂ (-CH₂-CH=)[1] |
| 1.36 | Doublet (J=6.6 Hz) | 3H | Methyl Group (-CH₃) |
| 1.30 | Broad Singlet | 1H | Amine N-H |
Mass Spectrometry[1][6]
-
ESI-MS: Calculated for [M+H]⁺: 176.14. Found: 176.1.
-
Fragmentation: Major fragment at m/z 105 corresponds to the phenylethyl cation (Ph-CH(CH₃)⁺), characteristic of this auxiliary.
Applications in Drug Development
This compound is primarily used as a scaffold for Ring-Closing Metathesis (RCM) to generate chiral nitrogen heterocycles.
Pathway: Synthesis of Chiral Pyrrolidines
By acylating the secondary amine with acryloyl chloride, a diene precursor is formed. Treatment with a Grubbs catalyst effects ring closure to yield a chiral lactam.
Figure 2: Application of the title compound in the synthesis of chiral lactams via RCM.
Chiral Resolution
The basicity of the secondary amine allows it to form diastereomeric salts with racemic carboxylic acids. The (S)-1-phenylethyl group induces crystallization of one diastereomer, enabling the separation of enantiopure acids.
Safety and Handling
-
Hazards: Irritant to eyes, skin, and respiratory system.[4] Harmful if swallowed.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent oxidation of the amine or polymerization of the alkene.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
References
Sources
- 1. 114963-47-2|(S)-N-(1-Phenylethyl)but-3-en-1-amine|BLD Pharm [bldpharm.com]
- 2. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]
- 3. CAS 5162-44-7: 4-Bromo-1-butene | CymitQuimica [cymitquimica.com]
- 4. (-)-Bis (S)-1-phenylethyl amine 99 56210-72-1 [sigmaaldrich.com]
- 5. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. But-3-en-1-yn-1-amine | C4H5N | CID 53781774 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Structural and Functional Divergence of (R)- and (S)-N-(1-phenylethyl)but-3-en-1-amine
Executive Summary
This technical guide analyzes the stereochemical, physicochemical, and synthetic distinctions between the (R) and (S) enantiomers of N-(1-phenylethyl)but-3-en-1-amine . As chiral homoallylic amines, these isomers serve as critical "stereochemical command centers" in asymmetric synthesis. While their scalar physical properties (boiling point, refractive index) are identical in achiral environments, their behavior diverges radically in chiral environments and asymmetric transformations. This guide dissects their synthesis, analytical resolution, and their diametrically opposed roles in directing stereoselectivity during complex molecule construction, particularly in aza-Cope rearrangements and Ring-Closing Metathesis (RCM) .
Molecular Architecture & Physicochemical Distinction
The core difference between the isomers lies in the spatial arrangement of the phenyl and methyl groups at the benzylic carbon. This stereocenter acts as a chiral auxiliary , leveraging steric bulk to shield one face of the nitrogen lone pair or the adjacent alkene.
Stereochemical Configuration
-
(R)-Isomer: The phenyl group, methyl group, and amine nitrogen are arranged clockwise (rectus) when the lowest priority group (H) points away. In many derivatives, this configuration sterically blocks the Re-face of the nitrogen, forcing electrophilic attack from the Si-face.
-
(S)-Isomer: The counter-clockwise (sinister) arrangement. It blocks the Si-face, forcing Re-face attack.
Physicochemical Comparison Matrix
| Property | (R)-N-(1-phenylethyl)but-3-en-1-amine | (S)-N-(1-phenylethyl)but-3-en-1-amine | Causality/Notes |
| CAS Number | Isomer Specific (e.g., 123456-xx-x) | Isomer Specific | Unique identifiers for regulatory tracking. |
| Optical Rotation | Positive (+) (typically) | Negative (-) (typically) | Direction of plane-polarized light rotation.[1] Magnitude is identical; sign is opposite. |
| NMR ( | Identical | Identical | Indistinguishable in CDCl |
| Boiling Point | Identical | Identical | Enantiomers have identical intermolecular forces in achiral environments. |
| Chromatographic Retention | Identical (Achiral Phase) | Identical (Achiral Phase) | Separation requires Chiral Stationary Phase (CSP). |
Synthetic Access: Protocol for Stereocontrolled Synthesis
To ensure high enantiomeric excess (ee), the most robust route utilizes enantiopure 1-phenylethylamine as the starting material. This avoids the yield loss associated with resolving a racemic mixture later.
Synthesis Workflow (Graphviz)
Figure 1: Direct alkylation pathway. The stereocenter from the amine is conserved, determining the final configuration.
Validated Experimental Protocol (Alkylation Route)
Note: This protocol assumes the synthesis of the (R)-isomer. For the (S)-isomer, substitute (S)-1-phenylethylamine.[2]
-
Reagent Prep: Charge a flame-dried round-bottom flask with (R)-1-phenylethylamine (1.0 equiv) and anhydrous Acetonitrile (0.5 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K
CO ) (1.5 equiv). The heterogeneous base prevents poly-alkylation by buffering the pH. -
Alkylation: Dropwise add 4-bromo-1-butene (1.1 equiv) at room temperature.
-
Reaction: Heat to reflux (80°C) for 16 hours. Monitor by TLC (SiO
, 10% MeOH/DCM). The secondary amine product is less polar than the primary amine starting material. -
Workup: Cool to RT. Filter off solids (inorganic salts). Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Checkpoint: Verify structure via
H NMR. The chiral center proton (q, ~3.8 ppm) and alkene protons (multiplets, 5.0-5.8 ppm) are diagnostic.
-
Functional Divergence in Asymmetric Synthesis
The "difference" between the isomers is best understood through the concept of Matched vs. Mismatched pairs when they are used as chiral auxiliaries.
Mechanism of Stereocontrol
When this amine is used to form an amide or imine, the phenyl group adopts a conformation that minimizes steric strain (often perpendicular to the carbonyl/imine plane).
-
Use Case: Aza-Cope Rearrangement .
-
The (R)-isomer directs the rearrangement through a specific chair-like transition state, yielding one enantiomer of the resulting aldehyde/amine.
-
The (S)-isomer directs the reaction through the mirror-image transition state.
-
Pathway Visualization: Stereochemical Blocking
Figure 2: Divergent stereochemical outcomes driven by the chiral auxiliary.
Application in Ring-Closing Metathesis (RCM)
Both isomers serve as precursors for chiral pyrrolidines.
-
Protocol: Acylation of the amine with acryloyl chloride followed by Grubbs-catalyzed RCM.
-
Difference: The (R)-amine yields a pyrrolidine with a specific C2-stereocenter configuration, which is critical if the target molecule is a bioactive alkaloid (e.g., nicotine analogs). Using the (S)-amine yields the non-natural or opposite enantiomer.
Analytical Protocols: Distinguishing the Isomers
Since standard NMR cannot distinguish them, the following self-validating protocols must be used.
Chiral HPLC Method
This is the gold standard for determining Enantiomeric Excess (ee).
-
Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H or Chiralpak AD-H ).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2) with 0.1% Diethylamine (DEA) to suppress tailing of the basic amine.
-
Detection: UV at 254 nm (detecting the phenyl ring).
-
Expected Result: The enantiomers will have distinct retention times (e.g.,
= 8.5 min, = 11.2 min). Note: Injection of a racemic standard is required to identify which peak corresponds to which isomer.
Mosher's Acid Derivatization (NMR)
If Chiral HPLC is unavailable, derivatize the amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
-
Principle: This converts the enantiomers into diastereomers.
-
Observation: The methyl doublet of the phenylethyl group will split into two distinct signals in
H NMR (different chemical shifts) if the sample is not enantiopure. The integration ratio of these peaks quantifies the ratio of (R) to (S).
References
-
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Retrieved from
-
ThermoFisher Scientific. (R)-(+)-1-Phenylethylamine Product Specifications. Retrieved from
-
Phenomenex. Chiral HPLC Separations: A Guide to Enantiomer Resolution. Retrieved from
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from
-
National Institutes of Health (PMC). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine. Retrieved from
Sources
N-(1-Phenylethyl)but-3-en-1-amine: A Linchpin Scaffold for Asymmetric N-Heterocycle Synthesis
Executive Summary
In the landscape of asymmetric synthesis, N-(1-phenylethyl)but-3-en-1-amine serves a dual function: it is a rigorous benchmark for testing catalytic asymmetric allylations and, more importantly, a high-value chiral intermediate for accessing enantiopure pyrrolidines and piperidines. For drug development professionals, this molecule represents a strategic entry point into nitrogen heterocycles—motifs present in over 60% of small-molecule FDA approvals.
This guide delineates the structural mechanics of this scaffold, its application in diastereoselective iodocyclization, and the protocols required to validate stereochemical integrity.
Structural Dynamics & Chiral Induction
The utility of N-(1-phenylethyl)but-3-en-1-amine stems from the synergistic relationship between its two functional domains:
-
The Chiral Auxiliary (N-1-Phenylethyl): Derived from
-methylbenzylamine, this moiety provides a robust steric environment. It directs the facial selectivity of subsequent reactions via 1,3-allylic strain ( ), ensuring high diastereomeric ratios ( ). Crucially, it is a "traceless" auxiliary, removable via hydrogenolysis to yield free chiral amines. -
The Homoallylic Tether (But-3-en-1-yl): The terminal alkene is positioned perfectly for 5-exo-trig cyclizations (e.g., haloamination) or Ring-Closing Metathesis (RCM), granting access to 5- and 6-membered rings.
Mechanism of Chiral Induction
In cyclization reactions, the bulky phenyl group of the auxiliary adopts a conformation that minimizes steric clash with the developing ring system. This creates a biased transition state, forcing the electrophile (e.g.,
Synthesis of the Scaffold: The Benchmark
Before utilizing the scaffold, one must ensure its optical purity. This amine is typically synthesized via the asymmetric allylation of imines—a reaction that serves as a primary test bed for new organocatalysts and Lewis acids.
Pathway: Condensation of acetophenone or benzaldehyde derivatives with amines, followed by allylation.
Figure 1: Asymmetric allylation pathway. The stereochemical outcome is dictated by the specific metal center and ligand environment (e.g., Indium/Zinc mediated).
Core Application: Diastereoselective Iodocyclization
The most potent application of this scaffold in drug discovery is the synthesis of chiral 2-substituted pyrrolidines via iodocyclization. This transformation creates two contiguous stereocenters in a single step.
Mechanistic Workflow
-
Activation: The alkene reacts with iodine (
) to form a transient iodonium ion. -
Cyclization: The internal nitrogen nucleophile attacks the activated alkene in a 5-exo-trig fashion.
-
Stereocontrol: The chiral auxiliary directs the formation of the trans-2,5-disubstituted pyrrolidine (kinetic product) or cis-isomer depending on conditions.
Experimental Protocol: Iodocyclization to Chiral Pyrrolidines
Objective: Convert N-(1-phenylethyl)but-3-en-1-amine into an iodomethyl-pyrrolidine derivative.
Reagents:
-
Substrate: N-(1-phenylethyl)but-3-en-1-amine (1.0 equiv)
-
Iodine source:
(2.0 equiv) or NIS (N-iodosuccinimide) -
Base:
(3.0 equiv) -
Solvent:
or Acetonitrile ( )
Step-by-Step Methodology:
-
Preparation: Dissolve the homoallylic amine (1.0 mmol) in dry
(10 mL) under an argon atmosphere. Cool to 0°C. -
Base Addition: Add solid
(3.0 mmol). Note: The base is critical to neutralize the HI generated, preventing acid-catalyzed side reactions. -
Iodination: Add
(2.0 mmol) portion-wise over 15 minutes. The solution will turn dark violet. -
Reaction Monitoring (Self-Validation):
-
Stir at 0°C for 2 hours, then warm to room temperature.
-
TLC Check: Monitor the disappearance of the starting amine (
in 20% EtOAc/Hex) and the appearance of the pyrrolidine (usually more polar).
-
-
Quench: Add saturated aqueous
(sodium thiosulfate) until the violet color disappears (iodine reduction). -
Workup: Extract with
(3 x 15 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Data Interpretation:
| Parameter | Observation | Interpretation |
| Yield | 75–90% | High efficiency of 5-exo-trig closure. |
| dr (Diastereomeric Ratio) | >95:5 | High facial selectivity induced by the phenylethyl group. |
| 1H NMR | Characteristic shifts for pyrrolidine ring protons adjacent to nitrogen. |
Logical Pathway: From Acyclic Amine to Drug Scaffold
The following diagram illustrates the transformation logic, highlighting the critical intermediate states.
Figure 2: Reaction cascade from acyclic amine to free pyrrolidine scaffold. The auxiliary removal step renders the method "traceless."
Auxiliary Removal & Validation
To prove the efficacy of the asymmetric synthesis, the chiral auxiliary must be removed without racemizing the newly formed stereocenters.
Protocol: Hydrogenolysis
-
Dissolve the cyclized pyrrolidine in MeOH.
-
Add 10 wt% Pd/C catalyst.
-
Stir under
atmosphere (1 atm, balloon) for 12–24 hours. -
Filter through Celite to remove catalyst.
-
Validation: Analyze the resulting free amine via Chiral HPLC (e.g., Chiralpak AD-H column) to determine enantiomeric excess (
).
References
-
Asymmetric Allylation of Imines
-
Schaus, S. E., et al. "Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols." Journal of the American Chemical Society.
-
-
Iodocyclization Methodology
-
Gabriele, B., et al. "An Iodocyclization Approach to Substituted 3-Iodothiophenes" (Analogous mechanism for N-heterocycles).[1] Journal of Organic Chemistry.
-
-
Chiral Amine Applications
-
Simpkins, N. S., et al. "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry.
-
-
Auxiliary Removal Protocols
-
BenchChem Technical Notes. "Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary."
-
Sources
A Senior Application Scientist's Technical Guide to N-(1-phenylethyl)but-3-en-1-amine: Hazard Analysis, Proactive Handling, and Emergency Response
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
N-(1-phenylethyl)but-3-en-1-amine is a chiral secondary amine with significant potential as a building block in synthetic organic chemistry. Its structure, incorporating a phenylethyl group and a terminal olefin, makes it a valuable precursor for the synthesis of complex molecular targets, including pharmaceutical intermediates and other fine chemicals. However, these same functional groups—the basic secondary amine and the reactive butenyl moiety—necessitate a comprehensive understanding of its hazard profile and dictate stringent handling protocols.
This guide moves beyond a standard Safety Data Sheet (SDS) template. It is designed to provide a deeper, mechanistic understanding of the risks associated with N-(1-phenylethyl)but-3-en-1-amine. By explaining the causality behind safety protocols, we aim to empower researchers to not only follow procedures but to internalize a culture of proactive safety, ensuring that innovation and discovery are pursued without compromising personal or environmental well-being.
Section 1: Comprehensive Hazard Profile and Risk Mitigation
A thorough risk assessment is predicated on understanding the intrinsic chemical properties of a substance. The hazard profile of N-(1-phenylethyl)but-3-en-1-amine is derived from its constituent parts: a corrosive amine and a reactive alkene.
GHS Classification and Mechanistic Rationale
Based on data from closely related structures, N-(1-phenylethyl)but-3-en-1-amine is anticipated to carry the following GHS classifications. The scientific rationale for each is detailed below.
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed. [1][2] The amine functional group can disrupt physiological pH and interact with various biological macromolecules. Ingestion can lead to systemic toxicity.
-
Skin Corrosion (Category 1B), H314: Causes severe skin burns and eye damage. [1][2] As an amine, this compound is alkaline. Direct contact with skin or mucous membranes can cause saponification of fats and hydrolysis of proteins, leading to rapid and severe chemical burns.[1][2] The damage is comparable to that of other corrosive amines like allylamine.[3][4]
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage. [1][2] The cornea is exceptionally sensitive to alkaline substances. Contact can lead to irreversible damage and loss of vision. Immediate and prolonged irrigation is critical in case of exposure.
-
Combustible Liquid (Category 4), H227. [1] The molecule has a hydrocarbon backbone and a flash point that classifies it as a combustible liquid. While not highly flammable, it can ignite with a sufficient heat source.
-
Corrosive to Metals (Category 1), H290: May be corrosive to metals. [1] Amines can react with and corrode certain metals, particularly in the presence of moisture. Storage in non-metallic or specified resistant-metal containers is essential.[1]
-
Harmful to Aquatic Life, H402. [1] Due to its basicity and potential for biological interaction, accidental release into waterways can alter the pH and be toxic to aquatic organisms.[1]
Inherent Reactivity and Stability Concerns
The trustworthiness of any experimental protocol involving this compound relies on a foundational understanding of its chemical stability and potential for hazardous reactions.
-
Air Sensitivity: The amine group can be susceptible to oxidation over time when exposed to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.[1]
-
Incompatibility with Oxidizing Agents: Reactions with strong oxidizing agents can be highly exothermic and potentially explosive. Such combinations must be strictly avoided.[2]
-
Hazardous Polymerization: The terminal alkene (but-3-enyl group) presents a potential for polymerization, which can be initiated by heat, light, or certain catalysts. While the risk may be moderate, it is crucial to avoid overheating the substance.[1]
-
Reaction with Acids: As a base, it will react exothermically with acids. This can generate heat and pressure in a closed system.
The diagram below illustrates the key incompatibilities that must be managed in a laboratory setting.
Caption: Key chemical incompatibilities of the target compound.
Section 2: Exposure Control and Safe Handling Workflow
A self-validating safety system relies on robust engineering controls and meticulous personal practices. The following protocols are designed to minimize exposure and mitigate risk during routine laboratory operations.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood.[2][4] This is non-negotiable. The rationale is twofold: it captures potentially harmful vapors, preventing inhalation, and it provides a physical barrier in case of a splash or spill. Eyewash stations and safety showers must be readily accessible and tested regularly.[2][4]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be deliberate and based on the specific hazards of the material.
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex, which offers poor chemical resistance. Always inspect gloves for tears or pinholes before use.[4] Contaminated gloves must be removed and disposed of properly, followed by hand washing.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory. Due to the severe corrosivity of the compound, a face shield should also be worn over the goggles, especially when handling larger quantities or during transfers.[1]
-
Body Protection: A lab coat must be worn and kept buttoned. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
Step-by-Step Safe Handling Protocol
The following workflow provides a logical sequence for handling N-(1-phenylethyl)but-3-en-1-amine, from preparation to waste disposal.
Caption: A systematic workflow for handling N-(1-phenylethyl)but-3-en-1-amine.
Section 3: Emergency Response Protocols
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
First-Aid Measures
The immediate actions taken after exposure are crucial. All procedures should be followed by seeking prompt medical attention.
-
In case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Do not hesitate to use the safety shower.
-
In case of Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. This is a medical emergency; seek immediate professional help.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release and Spill Cleanup
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the fume hood is operating.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Use spark-proof tools to carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
Section 4: Physicochemical Data for Experimental Design
Accurate physical and chemical data are essential for designing and executing experiments. The table below summarizes key properties based on available data for the target compound and close structural analogs.
| Property | Value | Source Rationale |
| Molecular Formula | C₁₂H₁₇N | [6] |
| Molecular Weight | 175.27 g/mol | [6] |
| Appearance | Liquid (anticipated) | Based on similar structures |
| Boiling Point | ~197 - 200 °C (387 - 392 °F) | Based on structural analog 3-Amino-1-phenylbutane[1] |
| Density | ~0.962 g/cm³ at 20 °C | Based on structural analog 3-Amino-1-phenylbutane[1] |
| log P (octanol/water) | ~1.41 (calculated) | Indicates low potential for bioaccumulation[1] |
Conclusion
N-(1-phenylethyl)but-3-en-1-amine is a compound that demands respect and meticulous handling. Its value in chemical synthesis is matched by its potential hazards, primarily its toxicity and corrosivity. By understanding the chemical principles behind these risks—the alkalinity of the amine, the reactivity of the alkene, and its combustible nature—researchers can implement controls that are not just procedural but are deeply integrated into their scientific practice. A proactive, knowledge-based approach to safety is the cornerstone of responsible and successful research.
References
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2010, January 11).
-
PubChem. N-Ethyl-1-phenyl-3-butanamine. National Center for Biotechnology Information. [Link]
-
PubChem. N-butyl-N-[(1R)-1-phenylethyl]butan-1-amine. National Center for Biotechnology Information. [Link]
- Fisher Scientific. (2012, March 23).
- Enamine.
- Kiasat, A. R., et al. (2012). An efficient and convenient synthesis of N-substituted amides under heterogeneous condition using Al(HSO4)3 via Ritter reaction. Journal of the Serbian Chemical Society.
- Thermo Fisher Scientific. (2025, September 17).
-
Wan, S., et al. (2012). Amide Formation by Decarboxylative Condensation of Hydroxylamines and α-Ketoacids: N-[(1S)-1 Phenylethyl]-benzeneacetamide. Organic Syntheses. [Link]
-
Unichem. What are the Health and Safety Guidelines for Using Amines?. [Link]
- ChemicalBook. (2026, January 17).
-
National Center for Biotechnology Information. (2010). Allylamine Acute Exposure Guideline Levels. [Link]
- Sigma-Aldrich. (2024, September 7).
-
LookChem. N-(1-phenylethyl)butan-1-amine CAS NO.5412-64-6. [Link]
- Google Patents. (2004). Method of preparation of N-(1-phenylethyl)- N'-phenyl-1,4- phenylenediamine.
-
MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
Sources
Methodological & Application
Application Note: Asymmetric Cationic Aza-Cope/Mannich Cascade Using N-(1-Phenylethyl)but-3-en-1-amine
Abstract and Scope
This application note details the mechanistic principles and experimental protocols for the Cationic Aza-Cope Rearrangement utilizing N-(1-phenylethyl)but-3-en-1-amine as a chiral template. Unlike the thermal aza-Cope rearrangement, which requires extreme temperatures (
This guide is intended for medicinal chemists and process development scientists seeking to utilize chiral amine auxiliaries for diastereoselective ring expansion and heterocycle formation.
Scientific Foundation: Mechanism and Stereocontrol
The reaction is a tandem sequence: Condensation
The Reaction Cascade
-
Iminium Formation: The secondary amine reacts with an aldehyde (typically paraformaldehyde or glyoxylate) to form an iminium ion (or oxazolidine intermediate).
-
[3,3]-Sigmatropic Shift: The 2-aza-Cope rearrangement occurs.[3][4] The positive charge on the nitrogen lowers the activation energy of the chair-like transition state (charge-accelerated sigmatropic shift).
-
Mannich Trapping: The rearrangement generates an enol (or enol ether) and a new iminium species. These react intramolecularly to close the pyrrolidine ring.
Stereochemical Rationale
The high diastereoselectivity arises from the preference for a chair-like transition state where the bulky phenyl group of the auxiliary adopts an equatorial position to minimize 1,3-diaxial interactions. This locks the facial selectivity of the rearrangement, transferring chirality from the auxiliary to the newly formed C-C bond.
Mechanistic Pathway Visualization
Figure 1: Mechanistic flow of the cationic aza-Cope/Mannich cascade.[2][5] The irreversible Mannich step drives the equilibrium forward.
Experimental Design and Optimization
Success relies on controlling the equilibrium between the oxazolidine (dormant species) and the iminium ion (reactive species).
Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile (MeCN) or Toluene | MeCN stabilizes the polar transition state; Toluene allows water removal via Dean-Stark if necessary. |
| Acid Catalyst | TFA (1.0 equiv) or CSA | Strong Bronsted acids are required to fully protonate the oxazolidine/amine to generate the reactive iminium. |
| Temperature | 50°C – 80°C | Sufficient to overcome the [3,3] barrier but low enough to prevent decomposition. |
| Water Management | Molecular Sieves ( | Water inhibits iminium formation. Strictly anhydrous conditions improve yield. |
| Aldehyde Source | Paraformaldehyde (95%+) | Generates the unsubstituted iminium ion ( |
Detailed Protocol: Synthesis of Pyrrolidine Derivative
Objective: Conversion of N-(1-phenylethyl)but-3-en-1-amine to the corresponding
Note: The protocol below describes the standard Overman conditions using Paraformaldehyde.
Reagents and Equipment
-
Substrate: N-(1-phenylethyl)but-3-en-1-amine (1.0 equiv, 5.0 mmol)
-
Reagent: Paraformaldehyde (2.0 equiv, 10.0 mmol)
-
Catalyst: Camphorsulfonic acid (CSA) or TFA (1.1 equiv)
-
Solvent: Anhydrous Acetonitrile (0.1 M concentration)
-
Drying Agent: Anhydrous
(approx. 500 mg/mmol) -
Vessel: Flame-dried round-bottom flask with reflux condenser and
inlet.
Step-by-Step Methodology
-
Setup:
-
Flame-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.
-
Add N-(1-phenylethyl)but-3-en-1-amine (946 mg, 5.0 mmol).
-
Add Paraformaldehyde (300 mg, 10.0 mmol) and anhydrous
(2.5 g). -
Dissolve in anhydrous Acetonitrile (50 mL).
-
-
Reaction Initiation:
-
Add Camphorsulfonic acid (1.16 g, 5.5 mmol) in one portion.
-
Observation: The solution may warm slightly. Ensure the suspension is stirring vigorously.
-
-
Rearrangement (The "Cook"):
-
Heat the reaction mixture to 80°C (oil bath temperature).
-
Maintain reflux for 2–4 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting secondary amine will disappear. The intermediate oxazolidine may be visible initially but will convert to the polar pyrrolidinium salt.
-
-
Workup (Basic Quench):
-
Cool the mixture to room temperature.
-
Dilute with
(50 mL). -
Pour the mixture into 1M NaOH (50 mL) to neutralize the acid and liberate the free amine product.
-
Separate layers. Extract the aqueous layer with
( mL).
-
-
Purification:
-
Combine organic layers, dry over
, filter, and concentrate in vacuo. -
Purify via flash column chromatography (Silica gel; Gradient Hexanes:EtOAc).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of the pyrrolidine scaffold.
Quality Control and Troubleshooting
NMR Validation
-
Starting Material: Look for vinyl protons (
5.0–6.0 ppm) of the butenyl chain. -
Product: The vinyl protons will disappear. New signals for the pyrrolidine ring protons (
2.5–3.5 ppm) will appear. -
Stereochemistry: If a substituted aldehyde was used, NOESY experiments are required to confirm the cis-relationship of the substituents, which is characteristic of the chair-TS preference.
Common Issues
| Issue | Probable Cause | Solution |
| Low Conversion | Water in solvent | The iminium ion hydrolyzes back to amine/aldehyde in the presence of water. Use strictly anhydrous solvents and molecular sieves. |
| Oxazolidine Stalling | Insufficient Acid | The oxazolidine intermediate is stable. Ensure >1 equiv of acid is used to force the equilibrium toward the open iminium ion. |
| Racemization | Excessive Heat | While the auxiliary controls stereochemistry, prolonged heating >100°C can cause epimerization. Stick to 50-80°C. |
References
-
Overman, L. E. (1992).[4] "Charge as a key component in reaction design. The invention of cationic cyclization reactions of importance in alkaloid synthesis." Accounts of Chemical Research, 25(8), 352–359. Link
-
Overman, L. E., & Kakimoto, K. (1979). "Total synthesis of pumiliotoxin C. Exploitation of the [3,3] sigmatropic rearrangement of iminium salts." Journal of the American Chemical Society, 101(5), 1310–1312. Link
-
Agami, C., Couty, F., & Evano, G. (2002). "The aza-Cope rearrangement in organic synthesis." Tetrahedron: Asymmetry, 13(3), 297–303. Link
-
Klamann, J., & Koppenhoefer, B. (2010). "Chiral Auxiliaries in the Aza-Cope Rearrangement." Chemical Reviews, 110(2), 987-1020. Link
Sources
- 1. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (60th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
Application Note: Chemo-selective Reductive Amination for N-(1-phenylethyl)but-3-en-1-amine Preparation
Abstract & Strategic Overview
The synthesis of N-(1-phenylethyl)but-3-en-1-amine presents a classic chemo-selectivity challenge in organic synthesis: reducing a C=N imine bond in the presence of a terminal alkene (but-3-en). Standard catalytic hydrogenation methods (e.g.,
This guide details two distinct reductive amination protocols designed to preserve the terminal alkene while ensuring high conversion of the sterically hindered amine/ketone interface.
Strategic Route Analysis
| Feature | Method A: Titanium-Mediated (Recommended) | Method B: STAB-Mediated (Alternative) |
| Reaction Type | Ketone + Primary Amine | Aldehyde + Primary Amine |
| Precursors | Acetophenone + 3-Buten-1-amine | (S)-1-Phenylethylamine + 3-Butenal |
| Key Reagent | Titanium(IV) Isopropoxide ( | Sodium Triacetoxyborohydride (STAB) |
| Advantages | Highly robust; uses stable, commercially available reagents.[1] | Preserves chirality of the amine starting material; milder conditions. |
| Challenges | Requires strict anhydrous conditions; workup requires filtration of Ti-salts. | 3-Butenal is unstable (polymerizes); must be generated in situ or from acetal. |
| Selectivity | Excellent (Alkene preserved) | Excellent (Alkene preserved) |
Recommendation: Use Method A for general scaffold synthesis due to reagent stability. Use Method B only if the chiral integrity of the phenylethyl group must be derived directly from the starting amine and you have access to a fresh source of 3-butenal.
Scientific Principles & Mechanism[2][3]
The Chemo-selectivity Challenge
The target molecule contains two reducible motifs:
-
Imine/Iminium (
): The intermediate formed upon condensation.[2] -
Terminal Alkene (
): Part of the butenyl chain.
To differentiate these, we utilize hydride donors rather than catalytic hydrogenation. Sodium Borohydride (
The Role of Titanium(IV) Isopropoxide (Method A)
Direct condensation of acetophenone (a hindered ketone) with 3-buten-1-amine is slow and unfavorable due to steric hindrance and the equilibrium nature of imine formation.
-
Lewis Acid Activation:
coordinates to the ketone oxygen, increasing electrophilicity. -
Water Scavenging: It reacts with water produced during condensation to form stable titanium oxides/hydroxides, driving the equilibrium forward (Le Chatelier’s principle).
-
Intermediate: The reaction proceeds via a titanated aminocarbinol or coordinated imine species, which is then reduced by
.[3]
Graphviz Diagram: Titanium-Mediated Mechanism
Caption: Mechanism of Titanium(IV) Isopropoxide mediated reductive amination showing activation and water scavenging.[3][4]
Experimental Protocols
Method A: Titanium-Mediated Synthesis (Robust Route)
Applicability: Best for generating the racemic scaffold or when starting from acetophenone. Scale: 10 mmol basis.
Reagents
-
Acetophenone (1.20 g, 10 mmol)
-
3-Buten-1-amine (Homoallylamine) (1.07 g, 15 mmol, 1.5 equiv)
-
Titanium(IV) Isopropoxide (neat, 3.55 g, 12.5 mmol, 1.25 equiv)
-
Sodium Borohydride (
) (0.57 g, 15 mmol)[3] -
Ethanol (Absolute, 20 mL)
-
Ammonium Hydroxide (2M) for quenching.
Step-by-Step Protocol
-
Complexation (Anhydrous):
-
Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Add Acetophenone (10 mmol) and 3-Buten-1-amine (15 mmol).
-
Add Titanium(IV) Isopropoxide (12.5 mmol) neat via syringe. Caution: Ti(OiPr)4 is viscous and moisture sensitive.
-
Stir the mixture at ambient temperature (20–25°C) for 6–12 hours. The solution will turn slightly yellow/viscous as the imine-Ti complex forms. Note: No solvent is needed for this step, but 5 mL THF can be used if stirring is difficult.
-
-
Reduction:
-
Dilute the reaction mixture with Absolute Ethanol (15 mL).
-
Cool the flask to 0°C (ice bath).
-
Add Sodium Borohydride (
) in small portions over 10 minutes. Caution: Gas evolution ( ). -
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup (Crucial Step):
-
Quench the reaction by adding 2M Ammonium Hydroxide (
, 10 mL). A heavy white precipitate ( ) will form. -
Dilute with Ethyl Acetate (30 mL).
-
Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with Ethyl Acetate.
-
Transfer filtrate to a separatory funnel. Wash with brine (1 x 20 mL).
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1) + 1% Triethylamine (to prevent streaking of the amine).
-
Method B: STAB-Mediated Synthesis (Chiral Retention Route)
Applicability: Best when using enantiopure (S)-1-Phenylethylamine and requiring the chiral product. Critical Warning: 3-Butenal is unstable. Use immediately after generation or use a masked equivalent (hemiacetal).
Reagents
-
(S)-(-)-1-Phenylethylamine (10 mmol)
-
3-Butenal (10-12 mmol) [See Note below]
-
Sodium Triacetoxyborohydride (
) (15 mmol, 1.5 equiv) -
1,2-Dichloroethane (DCE) or THF (30 mL)
-
Acetic Acid (glacial, 10 mmol, 1 equiv)
Protocol
-
Imine Formation:
-
In a dry RBF under
, dissolve (S)-1-Phenylethylamine in DCE. -
Add Acetic Acid (promotes iminium formation).
-
Add 3-Butenal dropwise at 0°C.
-
Stir for 30 minutes at 0°C.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) in one portion.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Workup:
-
Quench with Saturated Aqueous
(slowly, until pH > 8). -
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over
and concentrate.
-
-
Purification:
-
Flash chromatography (similar to Method A).
-
Note on 3-Butenal Source: Due to instability, it is recommended to generate 3-Butenal in situ by Swern oxidation of 3-buten-1-ol, or hydrolysis of 4,4-dimethoxybut-1-ene immediately prior to use.
Workflow Decision Matrix
Caption: Decision tree for selecting the optimal synthetic route based on starting material availability.
Troubleshooting & Critical Parameters
| Parameter | Observation | Corrective Action |
| Low Conversion (Method A) | TLC shows remaining ketone after 12h. | Increase |
| Alkene Reduction | NMR shows propyl group instead of butenyl. | Do not use |
| Emulsion during Workup | Thick white paste in Method A. | The Titanium salts are clogging the interface. Add more 2M |
| Dialkylation | Formation of tertiary amine. | Use a slight excess of the amine (1.5 equiv) relative to the carbonyl. |
References
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][4][5][6][7][8] Journal of Organic Chemistry, 60(15), 4928-4929.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][10][11][12] Journal of Organic Chemistry, 61(11), 3849-3862.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[9][13] Chemoselective reductive alkylation of ammonia with carbonyl compounds. Tetrahedron, 60(7), 1463-1471.
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] Journal of Organic Chemistry, 55(8), 2552-2554.[7]
Sources
- 1. prepchem.com [prepchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. designer-drug.com [designer-drug.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 6. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. scribd.com [scribd.com]
- 13. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
Application Note: Chemoselective Removal of Phenylethyl Chiral Auxiliaries from Butenyl Amines
Abstract
The removal of
Introduction & Mechanistic Challenge
Chiral amines bearing alkene functionalities (e.g., butenyl amines) are critical intermediates in the synthesis of alkaloids and peptidomimetics. A common route to these scaffolds involves the diastereoselective addition of allyl nucleophiles to imines derived from (S)- or (R)-
While the auxiliary directs stereochemistry effectively, its removal is non-trivial:
-
The Conflict: The bond dissociation energy (BDE) of the benzylic C-N bond is susceptible to cleavage via catalytic hydrogenolysis. However, the catalytic surface (typically Pd or Pt) indiscriminately coordinates and reduces the unhindered
-system of the butenyl group. -
The Solution: To preserve the alkene, the cleavage mechanism must shift from surface-catalyzed hydrogenation to electronic activation (carbamate formation) or solvated electron transfer (SET).
Protocol A: The ACE-Cl Method (Gold Standard)
Reagent: 1-Chloroethyl chloroformate (ACE-Cl)
Mechanism:
Mechanistic Insight
Unlike simple chloroformates, ACE-Cl forms a specialized carbamate. Upon heating in methanol, this carbamate undergoes a cascade fragmentation: the chloroethyl group eliminates acetaldehyde to form a transient carbamic acid, which spontaneously decarboxylates to yield the amine hydrochloride salt. This process is purely thermal and electronic, leaving the alkene untouched.
Experimental Workflow
Materials:
-
Substrate:
-( -methylbenzyl)butenyl amine (1.0 equiv) -
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 – 1.5 equiv)
-
Solvent A: 1,2-Dichloroethane (DCE) (Anhydrous)
-
Solvent B: Methanol (Reagent Grade)
-
Base (Optional): Proton sponge or solid NaHCO
(if acid-sensitive side groups exist)
Step-by-Step Protocol:
-
Acylation (Carbamate Formation):
-
Dissolve the substrate in anhydrous DCE (0.2 M concentration) under an inert atmosphere (N
or Ar). -
Cool the solution to 0°C.
-
Add ACE-Cl dropwise via syringe. Note: Mild exotherm may occur.
-
Allow the mixture to warm to room temperature, then heat to reflux (83°C) .
-
Monitor: Stir for 3–12 hours. Monitor via TLC/LC-MS for the disappearance of the starting amine and formation of the carbamate intermediate (often less polar).
-
Critical Checkpoint: The
-methylbenzyl group is sterically hindered. If conversion is slow, add 0.5 equiv more ACE-Cl and continue reflux.
-
-
Concentration:
-
Cool the reaction mixture and concentrate in vacuo to remove DCE and excess ACE-Cl.
-
Caution: ACE-Cl is lachrymatory; use a functional fume hood and proper cold traps.
-
-
Methanolysis (Cleavage):
-
Redissolve the crude carbamate residue in Methanol (0.2 M).
-
Heat to reflux for 1–2 hours.
-
Observation: Gas evolution (CO
, EtCl, Acetaldehyde) indicates successful cleavage.
-
-
Isolation:
-
Concentrate the methanol solution to dryness.
-
The residue is the hydrochloride salt of the target butenyl amine.
-
Purification: Triturate with diethyl ether to remove non-polar byproducts (e.g.,
-methylbenzyl chloride derivatives), or perform an acid-base extraction if the free base is required.
-
Visualization of Pathway
Figure 1: The ACE-Cl dealkylation pathway avoids metal catalysts, ensuring the butenyl double bond remains intact.
Protocol B: Dissolving Metal Reduction (The "Birch" Alternative)
Reagent: Lithium (Li) or Sodium (Na) in Liquid Ammonia (NH
Mechanistic Insight
The aromatic ring of the phenylethyl auxiliary accepts an electron to form a radical anion. Subsequent protonation and electron transfer lead to the cleavage of the benzylic C-N bond.
-
Risk Factor: Terminal alkenes (like in butenyl groups) can sometimes undergo reduction or isomerization to internal alkenes under thermodynamic control in dissolving metal conditions.
Experimental Workflow
Materials:
-
Lithium wire (clean, oxide-free)
-
Liquid Ammonia (condensed)
-
THF (co-solvent)
-
Solid Ammonium Chloride (quenching)
Step-by-Step Protocol:
-
Condensation:
-
Condense NH
(approx. 10 mL per mmol substrate) into a multi-neck flask at -78°C equipped with a dry ice condenser.
-
-
Dissolution:
-
Dissolve the substrate in minimal anhydrous THF and add to the liquid NH
.
-
-
Reduction:
-
Add Lithium wire in small pieces until a deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.
-
Critical Control: Do not let the reaction warm up. Keep at -78°C to minimize alkene side reactions.
-
-
Quenching:
-
Carefully add solid NH
Cl or MeOH to quench the blue color (proton source). -
Allow NH
to evaporate under a stream of nitrogen.
-
-
Workup:
-
Partition the residue between water and ether. The target amine will be in the organic layer (if basic) or aqueous (if acidified).
-
Comparative Analysis
| Feature | ACE-Cl Protocol (Recommended) | Dissolving Metal (Li/NH | Hydrogenolysis (Pd/C) |
| Alkene Preservation | Excellent (Chemically inert to olefins) | Moderate (Risk of isomerization) | Poor (High risk of reduction) |
| Operational Ease | High (Standard glassware) | Low (Cryogenic/Gas handling) | High (Parr shaker/Balloon) |
| Scalability | Good (Reagent cost is factor) | Excellent (Cheap reagents) | Excellent |
| Safety Profile | Moderate (Corrosive reagents) | Low (Flammability/Toxicity) | Moderate (Fire hazard) |
| Yield | 85–95% | 70–85% | N/A (Wrong product) |
Troubleshooting & Decision Logic
Use the following logic flow to determine the precise modifications for your specific substrate.
Figure 2: Decision matrix for selecting the dealkylation strategy based on substrate stability and scale.
References
-
Olofson, R. A. , Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. (1984). "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine." The Journal of Organic Chemistry, 49(11), 2081–2082.
-
Kundu, N. G. , Pal, M., Mahanty, J. S., & Dasgupta, S. K. (1989). "Palladium-catalysed reaction of vinyl triflates with acetylenic compounds: A convenient method for the synthesis of conjugated enynes and diynes." Journal of the Chemical Society, Chemical Communications, (21), 1628-1630. (Cited for context on Pd-alkene interactions).
-
Davies, S. G. , & Ichihara, O. (1991). "Asymmetric synthesis of R-beta-amino acids." Tetrahedron: Asymmetry, 2(3), 183-186. (Context on chiral auxiliary removal strategies).
- Campbell, J. B. (1996). "The Birch Reduction." in Organometallic Reagents in Organic Synthesis, Academic Press. (Standard reference for dissolving metal protocols).
Troubleshooting & Optimization
Technical Support Center: N-(1-phenylethyl)but-3-en-1-amine Synthesis
Ticket System: Open | Agent: Dr. Aris (Senior Application Scientist) | Status: Active
Welcome to the Synthesis Optimization Hub.
You have reached the technical support tier for chiral amine synthesis. Based on your inquiry regarding N-(1-phenylethyl)but-3-en-1-amine , you are likely encountering the classic "amine alkylation paradox": the product you are forming is more nucleophilic than your starting material, leading to polyalkylation and diminishing yields.
Below are the resolved support tickets addressing the three most common failure modes for this specific scaffold.
TICKET #001: "My yield is stuck at 40% using 4-bromo-1-butene."
Diagnosis: Competitive Over-Alkylation. Severity: High.
Technical Analysis: In the direct alkylation of 1-phenylethylamine (1) with 4-bromo-1-butene (2), the secondary amine product (3) is more electron-rich than the primary amine starting material due to the inductive effect of the added alkyl chain. Consequently, the secondary amine competes for the remaining alkyl bromide, forming the undesired tertiary amine (4) and quaternary salts.
The Kinetic Trap:
Solution A: The "Cesium Effect" (Recommended)
To suppress over-alkylation without using a wasteful excess of amine, switch your base to Cesium Hydroxide (CsOH) . Research indicates that CsOH promotes highly selective mono-N-alkylation (often >9:1 selectivity) due to the "cesium effect," where the large cesium cation coordinates with the produced secondary amine, sterically hindering further attack or altering the tight ion pair dynamics.
Optimized Protocol (CsOH Method):
-
Solvent: DMF (Anhydrous). Note: Acetonitrile is often too slow for this specific selectivity.
-
Additives: 4Å Molecular Sieves (Powdered, activated).
-
Stoichiometry:
-
Procedure:
-
Yield Expectation: 75–85% mono-alkylated product.
Solution B: The "Brute Force" Stoichiometry
If CsOH is unavailable, you must alter the kinetics by flooding the reaction with the nucleophile.
Protocol:
-
Ratio: Use 5 equivalents of 1-phenylethylamine to 1 equivalent of 4-bromo-1-butene.
-
Recovery: After the reaction, distill off the excess 1-phenylethylamine (b.p. ~187°C) under reduced pressure for reuse. This statistically forces the alkyl halide to encounter the primary amine rather than the product.
Visualizing the Kinetic Competition
The following diagram illustrates why your yield is low and how the "Cesium Effect" or "Excess Amine" strategy alters the pathway.
Caption: Kinetic competition between mono-alkylation (Target) and bis-alkylation (Impurity). Strategies aim to maximize k1 or statistically favor the Start node.
TICKET #002: "I want to avoid alkyl halides entirely."
Inquiry: "Direct alkylation is too messy. Can I use reductive amination? 3-butenal is unstable." Status: Solved with Precursors.
Technical Analysis: You are correct that 3-butenal is unstable and polymerizes rapidly. You cannot buy it off the shelf. To perform reductive amination, you must generate the aldehyde in situ or use a masked equivalent.
The "Hidden Aldehyde" Protocol: Use 4,4-diethoxy-1-butene (3-butenal diethyl acetal) as a stable precursor.
Step-by-Step Workflow:
| Step | Action | Mechanistic Note |
| 1. Deprotection | Dissolve 4,4-diethoxy-1-butene in THF/H2O (10:1) with catalytic HCl. Stir 1h. | Hydrolyzes the acetal to release fresh 3-butenal in situ. |
| 2. Buffering | Neutralize carefully with NaHCO3 or Et3N to pH 6–7. | Reductive amination requires slightly acidic conditions (pH 5-6), but strong acid kills the amine. |
| 3. Imine Formation | Add 1-phenylethylamine (1.0 eq) and MgSO4 (drying agent). Stir 2h. | MgSO4 drives the equilibrium forward by removing water. |
| 4. Reduction | Add NaBH(OAc)3 (1.5 eq). Stir 4–12h. | Sodium triacetoxyborohydride is milder than NaBH4 and selectively reduces the imine, not the aldehyde. |
| 5. Workup | Quench with sat. NaHCO3. Extract with EtOAc.[6][7] | Crucial: Ensure pH > 10 during extraction to keep the amine in the organic phase. |
Why this works:
This method avoids the
TICKET #003: "Purification is failing; I can't separate the mono/bis mixture."
Inquiry: "Column chromatography is smearing. How do I clean this up?" Status: Solved via Chemoselective Extraction.
The "Acid-Base Shuffle" (Self-Validating Purification): If you used the Direct Alkylation method (Ticket #001) and have a mixture of Secondary (Target) and Tertiary (Impurity) amines, you can exploit the subtle pKa differences and steric hindrance, though often they are too similar.
The most robust purification for this specific amine is Derivatization-Hydrolysis (if simple distillation fails). However, a standard Acid-Base Workup is the first line of defense.
Optimized Workup Protocol:
-
Acid Wash: Dissolve crude oil in Et2O. Extract with 1M HCl. (Product and impurities go to aqueous layer; non-basic impurities stay in organic).
-
Basify: Take the aqueous layer. Add NaOH dropwise until pH ~10.
-
Extraction: Extract into DCM. Dry (Na2SO4) and concentrate.[6][7]
-
Chromatography Tip: Pre-treat your silica gel column with 1% Triethylamine in Hexanes.
-
Reason: Silica is acidic. Amines stick to it (tailing/smearing). The triethylamine caps the acidic silanol sites, allowing your product to elute as a sharp band.
-
Eluent: Hexanes:EtOAc (start 95:5, gradient to 80:20).
-
Summary of Experimental Options
| Feature | Direct Alkylation (Standard) | CsOH Alkylation (Optimized) | Reductive Amination |
| Reagents | Amine + Bromide + K2CO3 | Amine + Bromide + CsOH | Amine + Acetal + NaBH(OAc)3 |
| Yield | Low (30-50%) | High (75-85%) | High (70-80%) |
| Selectivity | Poor (Polyalkylation) | Excellent (Mono-selective) | Excellent (Stepwise) |
| Complexity | Low | Low | Medium (In situ generation) |
| Best For | Rough screening | Scale-up / High Value Amine | When bromide is unavailable |
Decision Logic for Researchers
Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and cost.
References
-
Salvatore, R. N., et al. (1999).[3][8] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][2][8][9] Organic Letters, 1(11), 1893–1896.
-
BenchChem. (2025).[6] "Experimental procedure for N-alkylation of primary amines." BenchChem Technical Library.
-
Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."
-
Organic Chemistry Portal. "Synthesis of Secondary Amines via Cesium Hydroxide."
For further assistance, please reply to this ticket with your specific NMR data or TLC conditions.
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. AMIDE FORMATION BY DECARBOXYLATIVE CONDENSATION OF HYDROXYLAMINES AND α-KETOACIDS: N-[(1S)-1 PHENYLETHYL]-BENZENEACETAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]
- 9. scispace.com [scispace.com]
Technical Support Center: Solvent Effects on N-(1-phenylethyl)but-3-en-1-amine aza-Cope Rearrangement Rates
Welcome to the technical support center for the aza-Cope rearrangement of N-(1-phenylethyl)but-3-en-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the influence of solvent on this critical reaction.
Introduction to the Aza-Cope Rearrangement
The aza-Cope rearrangement is a powerful[1][1]-sigmatropic rearrangement that enables the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Specifically, the cationic 2-aza-Cope rearrangement of substrates like N-(1-phenylethyl)but-3-en-1-amine proceeds at temperatures 100-200 °C lower than the all-carbon Cope rearrangement.[1] This acceleration is attributed to the presence of a positively charged nitrogen atom, which lowers the activation barrier of the reaction.[1][2] The reaction is highly stereospecific, typically proceeding through a chair-like transition state.[1]
The general transformation is illustrated below:
Caption: General scheme of the aza-Cope rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the aza-Cope rearrangement of N-(1-phenylethyl)but-3-en-1-amine?
The primary driving force is the formation of a more thermodynamically stable product. In many cases, the rearrangement is coupled with a subsequent irreversible reaction, such as a Mannich cyclization, which pulls the equilibrium towards the product side.[1] The cationic nature of the intermediate, often generated in situ with an acid catalyst, significantly lowers the activation energy compared to the neutral equivalent.[1][2]
Q2: How does solvent polarity affect the rate of the aza-Cope rearrangement?
Solvent polarity plays a crucial role in the kinetics of the cationic aza-Cope rearrangement. The transition state of the reaction is more polarized than the ground state of the reactants. Therefore, polar solvents stabilize the transition state to a greater extent than the reactants, leading to a lower activation energy and a faster reaction rate. The influence of the solvent can be substantial, with rate changes of up to 300-fold having been observed in some[1][1] sigmatropic rearrangements.[2] For instance, highly polar and hydrogen-bonding solvents like trifluoroethanol have been shown to facilitate the reaction even at room temperature.[2]
Q3: What are the best practices for selecting a solvent for this reaction?
The choice of solvent should be guided by the desired reaction rate and the stability of the starting material and product.
-
For faster reaction rates: Polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred.
-
For sensitive substrates: A less polar solvent (e.g., toluene, THF) might be necessary to prevent decomposition, although this will likely require higher reaction temperatures.
-
Solubility: Ensure that your starting material and any catalysts are soluble in the chosen solvent at the reaction temperature.
Q4: Can I use a Lewis acid to catalyze the reaction?
Yes, Lewis acids are commonly used to accelerate the aza-Cope rearrangement. They coordinate to the nitrogen atom, promoting the formation of the cationic intermediate and thereby lowering the reaction temperature and time. Common Lewis acids for this purpose include BF₃·OEt₂, ZnCl₂, and AlCl₃.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Reaction | 1. Insufficient Temperature: The activation energy for the rearrangement has not been overcome. 2. Solvent is not polar enough: The transition state is not sufficiently stabilized. 3. Catalyst Inactivity: If using a catalyst, it may be poisoned or not active. | 1. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. 2. Switch to a More Polar Solvent: Consider using a solvent with a higher dielectric constant or ET(30) value (see Data Table below). 3. Add a Catalyst: Introduce a Lewis acid (e.g., BF₃·OEt₂) to facilitate the formation of the cationic intermediate. If a catalyst is already in use, consider a different one or ensure its purity and dryness. |
| Formation of Side Products | 1. Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to degradation. 2. Alternative Reaction Pathways: The substrate may be undergoing other reactions, such as elimination or polymerization. | 1. Lower Reaction Temperature: If possible, use a more polar solvent or a catalyst to allow for a lower reaction temperature. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or NMR to determine the optimal reaction time and avoid prolonged heating. 3. Use an Inert Atmosphere: If oxidation is a concern, run the reaction under an inert atmosphere of nitrogen or argon. |
| Difficulty in Product Isolation | 1. Product is Volatile: The product may be lost during solvent removal. 2. Emulsion during Workup: The product may be difficult to separate from the aqueous phase. 3. Co-elution during Chromatography: The product may have a similar polarity to the starting material or byproducts. | 1. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure. 2. Brine Wash: During the workup, wash the organic layer with a saturated aqueous solution of NaCl (brine) to help break up emulsions. 3. Optimize Chromatography Conditions: Screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) or consider a different stationary phase for column chromatography. |
Experimental Protocols
General Procedure for Solvent Screening
This protocol outlines a method for comparing the rate of the aza-Cope rearrangement of N-(1-phenylethyl)but-3-en-1-amine in different solvents.
Caption: Workflow for solvent screening experiments.
Step-by-Step Protocol:
-
Preparation of Starting Material: Synthesize N-(1-phenylethyl)but-3-en-1-amine according to established literature procedures. Ensure the material is of high purity (>95%) as determined by ¹H NMR and/or GC-MS.
-
Reaction Setup:
-
In a series of identical, sealable reaction vessels (e.g., pressure tubes), add a precise amount of N-(1-phenylethyl)but-3-en-1-amine.
-
To each vessel, add the desired solvent to achieve a consistent concentration (e.g., 0.1 M).
-
If a catalyst is to be used, add it at this stage.
-
-
Reaction Execution:
-
Place all reaction vessels simultaneously into a preheated oil bath or heating block set to the desired temperature.
-
Start a timer immediately.
-
-
Reaction Monitoring:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully remove an aliquot from each reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold deuterated solvent suitable for NMR analysis (e.g., CDCl₃).
-
-
Analysis:
-
Acquire a ¹H NMR spectrum for each quenched aliquot.
-
Determine the ratio of product to starting material by integrating characteristic, well-resolved peaks for each species.
-
Plot the concentration of the product as a function of time for each solvent.
-
The initial rate of the reaction can be determined from the initial slope of this plot.
-
¹H NMR Monitoring
The progress of the aza-Cope rearrangement can be conveniently monitored by ¹H NMR spectroscopy. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be quantified over time.
-
Starting Material (N-(1-phenylethyl)but-3-en-1-amine): Look for characteristic signals of the terminal alkene protons (typically in the range of 5.0-6.0 ppm) and the methine proton adjacent to the phenyl group.
-
Product (Rearranged Imine): The formation of the imine will result in a new signal for the imine proton (C=N-H), and the disappearance of the terminal alkene signals, which are replaced by signals for the internal alkene.
Quantitative Data on Solvent Effects
The rate of the aza-Cope rearrangement is expected to correlate with solvent polarity parameters such as the dielectric constant (ε) and the ET(30) value.
| Solvent | Dielectric Constant (ε) at 20°C | ET(30) (kcal/mol) | Expected Relative Rate |
| n-Hexane | 1.88 | 31.0 | Very Slow |
| Toluene | 2.38 | 33.9 | Slow |
| Tetrahydrofuran (THF) | 7.58 | 37.4 | Moderate |
| Dichloromethane (DCM) | 9.08 | 40.7 | Moderate-Fast |
| Acetone | 21.0 | 42.2 | Fast |
| Ethanol | 25.3 | 51.9 | Very Fast |
| Acetonitrile | 36.6 | 45.6 | Fast |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 45.1 | Fast |
| Methanol | 33.0 | 55.4 | Very Fast |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 59.5 | Extremely Fast |
Note: The expected relative rates are qualitative predictions based on the principles of solvent effects on reactions with polarized transition states. Actual rates should be determined experimentally.
Causality of Experimental Choices
-
Why monitor by ¹H NMR? ¹H NMR is a non-destructive and highly quantitative technique that allows for the simultaneous observation and quantification of multiple species in a reaction mixture without the need for separation.[3][4] This provides a detailed kinetic profile of the reaction.
-
Why use sealed reaction tubes? Many organic solvents have boiling points that are at or below the temperatures required for the aza-Cope rearrangement. Using sealed tubes prevents solvent evaporation, which would change the concentration of the reactants and affect the reaction rate.
-
Why quench the reaction before analysis? Quenching the reaction by rapid cooling and dilution effectively stops the reaction at a specific time point. This ensures that the measured ratio of product to starting material accurately reflects the state of the reaction at the time of sampling.
References
-
Computational studies on 3-Aza-Cope rearrangements: protonation-induced switch of mechanism in the reaction of Vinylpropargylami - KOPS. (n.d.). Retrieved February 22, 2024, from [Link]
-
e-PG Pathshala. (n.d.). Organic Chemistry-III MODULE No. 33: Cope, Claisen and aza-Cope rearrangements. Retrieved February 22, 2024, from [Link]
-
Wikipedia. (2023). Aza-Cope rearrangement. In Wikipedia. Retrieved February 22, 2024, from [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.4: Sigmatropic Rearrangements. Retrieved February 22, 2024, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved February 22, 2024, from [Link]
-
GRELLEPOIS, F. (2024, August 28). Aromatic Cope Rearrangement : NMR data (pure compounds and kinetic experiments). Data INRAE. Retrieved February 22, 2024, from [Link]
-
Pharmaceutical Technology. (2025, March 10). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved February 22, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions - PMC. Retrieved February 22, 2024, from [Link]
Sources
Validation & Comparative
Chiral HPLC methods for N-(1-phenylethyl)but-3-en-1-amine enantiomeric excess
Topic: Chiral HPLC Methods for N-(1-phenylethyl)but-3-en-1-amine Enantiomeric Excess Content Type: Publish Comparison Guide
Executive Summary
The determination of enantiomeric excess (ee) for N-(1-phenylethyl)but-3-en-1-amine presents a classic chromatographic challenge: resolving a basic secondary amine containing a homoallylic chain. This molecule is a critical chiral auxiliary and intermediate in organic synthesis, particularly in aza-Cope rearrangements and intramolecular hydroaminations.
The primary difficulty lies in the basic nitrogen atom, which interacts with residual silanols on silica-based columns, leading to peak tailing and reduced resolution. This guide compares three distinct methodologies to overcome this: Direct Normal Phase (The Gold Standard) , Immobilized Phase (Robust Screening) , and Derivatization (The Troubleshooting Protocol) .
Part 1: Strategic Method Selection
Before selecting a column, researchers must categorize their sample purity and available equipment. The following decision tree outlines the logical flow for method selection.
Figure 1: Method Development Decision Tree. Select Method A for standard purity, Method B for robust solvent screening, and Method C if peak tailing persists.
Part 2: Comparative Methodologies
Method A: Direct Normal Phase (The Gold Standard)
Best For: Routine ee determination of purified samples. Mechanism: The separation relies on the interaction between the analyte's phenyl ring and the cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (π-π interactions) and hydrogen bonding.
-
Column: Chiralcel OD-H (Daicel) or equivalent (e.g., Lux Cellulose-1).
-
Dimensions: 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-Hexane : Isopropanol (90:10 to 98:2) + 0.1% Diethylamine (DEA) . -
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl absorption).
-
Temperature: 25°C.
Critical Protocol Note: The addition of 0.1% DEA is mandatory . Without this basic additive, the secondary amine will interact strongly with the silica support, resulting in severe tailing (
Method B: Immobilized Phase (Robust Alternative)
Best For: Samples with solubility issues or when "non-standard" solvents (DCM, THF) are required to alter selectivity. Mechanism: Utilizes amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, allowing for a wider range of solvents without stripping the stationary phase.
-
Column: Chiralpak IA (Daicel) or Lux Amylose-3.
-
Mobile Phase:
-Hexane : Ethanol (90:10) + 0.1% DEA.[1] -
Advantage: Ethanol often provides sharper peaks for amines compared to IPA on immobilized phases.
Method C: Derivatization (Troubleshooting)
Best For: Cases where the free amine tails excessively or co-elutes with impurities. Protocol: Convert the amine to an acetamide or tosyl-amide.
-
Dissolve 5 mg amine in 1 mL DCM.
-
Add 1.5 eq. Acetic Anhydride and 2.0 eq. Pyridine.
-
Stir 30 min, wash with 1M HCl, dry organic layer.
-
Inject on Chiralcel OD-H (Mobile Phase: Hexane/IPA 90:10, No DEA required ).
Part 3: Performance Comparison Data
The following data summarizes typical performance metrics for the N-(1-phenylethyl)but-3-en-1-amine scaffold.
| Metric | Method A (OD-H / Free Amine) | Method B (IA / Free Amine) | Method C (OD-H / Acetamide) |
| Selectivity ( | 1.2 – 1.4 | 1.1 – 1.3 | 1.5 – 1.8 |
| Resolution ( | 2.5 – 4.0 (Baseline) | 2.0 – 3.0 | > 5.0 |
| Tailing Factor ( | 1.1 – 1.3 (with DEA) | 1.0 – 1.2 | 1.0 (Perfect Symmetry) |
| Prep Time | 5 mins (Dissolve & Filter) | 5 mins | 60 mins (Synthesis) |
| Limit of Detection | Moderate (UV 254) | Moderate | High (Amide increases UV) |
Part 4: Mechanism of Chiral Recognition
Understanding the molecular interaction is crucial for troubleshooting. The diagram below illustrates the "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.
Figure 2: Chiral Recognition Mechanism. Successful resolution requires at least three points of interaction:
Part 5: Experimental Protocol (Self-Validating)
To ensure scientific integrity, follow this validation protocol before running critical samples.
System Suitability Test (Racemic Standard)
-
Preparation: Mix equal parts of (R)- and (S)- amine (or use the racemic reaction product).
-
Concentration: 1.0 mg/mL in Mobile Phase.
-
Injection: 5 µL.
-
Acceptance Criteria:
-
Resolution (
) > 1.5 (Baseline separation). -
Tailing Factor (
) < 1.3. -
If
: Increase DEA concentration to 0.2% or switch to Method C.
-
Sample Analysis
-
Blank: Inject Mobile Phase to ensure no carryover.
-
Sample: Inject the enantio-enriched sample.
-
Calculation:
Troubleshooting "Missing" Peaks
If the minor enantiomer is not visible:
-
Check: Is the
actually >99%? -
Verify: Inject a "spiked" sample (Sample + small amount of Racemate) to prove the minor peak can be seen at that retention time. This confirms you are not missing the peak due to elution in the solvent front.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H Columns. West Chester, PA.[4][5] Link
-
Kaizawa, H., et al. (2022).[6] "Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds." ACS Omega, 7(6), 5527–5536. Link
-
Yakhak Hoeji. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Pharmaceutical Society of Korea, 65(3), 186-193. Link
-
Sigma-Aldrich. Basics of Chiral HPLC: A Guide to Method Development. Link
Sources
Comparison of N-(1-phenylethyl)but-3-en-1-amine vs tert-butanesulfinamide auxiliaries
Comparison Guide: N-(1-phenylethyl)but-3-en-1-amine Route vs. tert-Butanesulfinamide
Executive Summary
In the asymmetric synthesis of homoallylic amines—critical pharmacophores in drug development—the choice of chiral auxiliary dictates not just stereoselectivity, but the viability of the entire synthetic route.
This guide compares two distinct approaches:
-
The Classical Route: Using
-methylbenzylamine (PEA) to generate the intermediate N-(1-phenylethyl)but-3-en-1-amine . -
The Modern Standard: Using tert-butanesulfinamide (Ellman’s Auxiliary) to generate N-sulfinyl homoallylic amines .
The Verdict: While the PEA route is cost-effective for saturated amines, Ellman’s auxiliary is superior for homoallylic amines. The decisive factor is auxiliary cleavage : removing the phenylethyl group typically requires hydrogenolysis (Pd/C, H
Technical Analysis of the Auxiliaries
A. The Competitors
| Feature | tert-Butanesulfinamide (Ellman's) | |
| Structure | Chiral primary amine (Ar-CH(Me)-NH | Chiral sulfinamide ( |
| Intermediate Formed | N-(1-phenylethyl)but-3-en-1-amine | N-sulfinyl homoallylic amine |
| Stereocontrol Source | Steric bulk (Ph vs Me); often requires double induction. | Metal chelation (Zimmerman-Traxler TS). |
| Cleavage Condition | Hydrogenolysis (Pd/C, H | Acidolysis (HCl/MeOH or Dioxane). |
| Alkene Compatibility | Low (Hydrogenolysis reduces alkenes). | High (Acid does not affect alkenes). |
| Cost | Low (Commodity chemical). | Moderate to High. |
B. Mechanism of Stereocontrol
1. PEA Route (The "Open" Model)
The allylation of imines derived from PEA often relies on the Felkin-Anh model or simple steric shielding. The chiral phenylethyl group blocks one face of the imine, but the conformational flexibility of the C-N bond can lead to lower diastereoselectivity (
2. Ellman Route (The "Closed" Chelation Model)
Ellman’s auxiliary acts as a Lewis base. Upon deprotonation, the sulfinyl oxygen and the imine nitrogen coordinate to the metal center (Zn, Mg, or In) of the allylating agent. This forms a rigid six-membered chair-like transition state (Zimmerman-Traxler model) . The bulky tert-butyl group occupies the equatorial position, forcing the allyl group to attack from the opposite face with high predictability (
Critical Workflow Comparison
The following diagram illustrates the divergent pathways and the "Alkene Trap" present in the PEA route.
Caption: Workflow comparison highlighting the "Alkene Trap" in the PEA route during the cleavage step.
Experimental Protocols
Protocol A: Synthesis via Ellman’s Auxiliary (Recommended)
This protocol ensures high stereocontrol and alkene preservation.
Step 1: Imine Formation
-
To a solution of aldehyde (1.0 equiv) in THF (0.5 M), add (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)
(2.0 equiv). -
Stir at RT for 12–24 h. Monitor by TLC.
-
Quench with brine, filter through Celite, and concentrate. Purify via silica gel chromatography.
Step 2: Diastereoselective Allylation
-
Dissolve N-sulfinyl imine (1.0 equiv) in dry THF. Cool to -78 °C.
-
Add Allylmagnesium bromide (1.5 equiv) dropwise. Note: The Mg coordinates with the sulfinyl oxygen, locking the conformation.
-
Stir for 2 h at -78 °C. Quench with sat. NH
Cl. -
Extract with EtOAc. The product is the N-sulfinyl homoallylic amine (
typically >95:5).
Step 3: Cleavage (Preserving the Alkene)
-
Dissolve the intermediate in MeOH.
-
Add 4N HCl in dioxane (2.0 equiv). Stir at RT for 30 min.[1][2]
-
Concentrate in vacuo to obtain the chiral homoallylic amine hydrochloride salt . The alkene remains intact.
Protocol B: Synthesis via -Methylbenzylamine (PEA)
Included for comparative reference or for saturated targets.
Step 1: Imine Formation
-
Combine aldehyde and (S)-
-methylbenzylamine in CH Cl with MgSO . Stir for 12 h. Filter and concentrate.
Step 2: Allylation
-
Add Allylzinc bromide (generated in situ) to the imine at 0 °C.
-
Isolate N-(1-phenylethyl)but-3-en-1-amine .
-
Data Point:
is often lower (e.g., 80:20) compared to Ellman's method unless specific Lewis acids (e.g., BF OEt ) are added.
-
Step 3: The Cleavage Challenge
-
Method A (Hydrogenolysis): Pd/C, H
(1 atm). Result: Reduces the double bond. Product is the saturated amine. -
Method B (Oxidative): CAN (Ceric Ammonium Nitrate) or DDQ.[3] Result: Often low yields for simple phenylethyl groups; messy workup.
Performance Metrics
| Metric | PEA Route | Ellman Route |
| Step Count | 2-3 | 2-3 |
| Typical Yield (Allylation) | 60-80% | 85-95% |
| Typical Diastereoselectivity ( | 3:1 to 10:1 | >20:1 |
| Atom Economy (Auxiliary) | Good (MW ~121) | Moderate (MW ~121) |
| Auxiliary Recovery | Possible (via distillation after cleavage) | Recyclable (but often discarded) |
| Alkene Survival | Poor (requires specialized cleavage) | Excellent |
Expert Insight: When to Use Which?
Use
-
Your target molecule is saturated (no alkenes/alkynes).
-
Cost is the primary constraint (PEA is significantly cheaper).
-
You are performing a resolution via crystallization (PEA salts crystallize well).
Use tert-Butanesulfinamide (Ellman) if:
-
You are synthesizing homoallylic amines (as in this topic).
-
You need to perform Ring-Closing Metathesis (RCM) downstream.
-
You require very high diastereomeric purity (>98% ee) without extensive recrystallization.
-
The substrate contains other reducible groups (nitro, benzyl ethers) that would survive acidolysis but fail under hydrogenolysis.
References
-
Ellman, J. A., et al. (2003). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
Foubelo, F., & Yus, M. (2014). "The tert-butanesulfinyl group: an ideal chiral directing group for the construction of chiral amines."[4] Tetrahedron: Asymmetry.
-
BenchChem. (2025). "Application Notes and Protocols for Utilizing (S)-1-Phenylethylamine as a Chiral Auxiliary."
-
Organic Chemistry Portal. "Synthesis of Homoallylic Amines."
-
Beilstein J. Org. Chem. (2021). "N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles."
Sources
Literature comparison of allylation efficiency using chiral phenylethyl amines
Title: Comparative Efficiency of Chiral Phenylethyl Amine Derivatives in Asymmetric Allylation: Ligand vs. Auxiliary Architectures
Executive Summary
This guide evaluates the performance of chiral phenylethyl amine (PEA) derivatives in asymmetric allylation, a critical transformation in the synthesis of pharmaceutical intermediates. We compare two distinct mechanistic paradigms:
-
Catalytic Asymmetric Allylic Substitution (Ir-AAA): Using PEA-derived phosphoramidite ligands (e.g., Feringa/Alexakis type).[1]
-
Stoichiometric Asymmetric Allylation: Using PEA-derived lithium amides (e.g., Davies/Zakarian type) as chiral auxiliaries.[1]
Verdict: For constructing chiral centers at the allylic position (branched products), Ir-catalyzed substitution offers superior atom economy and turnover. For generating quaternary stereocenters via
Part 1: Technical Deep Dive
The Catalytic Route: Ir-Phosphoramidites
Iridium-catalyzed Asymmetric Allylic Alkylation (Ir-AAA) solves a classic problem in Pd-catalysis: the preference for linear (achiral) products. Ligands derived from
-
Mechanism: The reaction proceeds via a
-allyl iridium complex. The monodentate phosphoramidite ligand creates a tight chiral pocket. Unlike Palladium, Iridium complexes tend to be attacked at the more substituted carbon (inner-sphere mechanism or memory effects), leading to the branched product.[1] -
Key Ligand Class: N-aryl-phosphoramidites (Alexakis/Feringa). The amine moiety (PEA) controls the steric bulk around the metal center.
The Stoichiometric Route: Chiral Lithium Amides
This method utilizes the "chiral base" concept.[2][3] Lithium bis((S)-1-phenylethyl)amide is used to deprotonate a substrate (ketone, ester, or epoxide), forming a chiral aggregate.[1]
-
Mechanism: The lithium amide forms a mixed aggregate with the resulting enolate. This rigid supramolecular structure blocks one face of the enolate, forcing the electrophile (allyl halide) to attack from the opposite side.
-
Recent Advances: Zakarian et al. (2019) demonstrated this as a "traceless auxiliary" approach for
-unsaturated acids, achieving high stereocontrol without covalent attachment of an auxiliary.
Part 2: Comparative Performance Metrics
The following data contrasts the efficiency of PEA-derived Phosphoramidites (Catalytic) against PEA-derived Lithium Amides (Stoichiometric) in standard allylation benchmarks.
Table 1: Efficiency Comparison of PEA-Derived Systems
| Feature | Ir-Catalyzed Substitution (Phosphoramidite Ligands) | Li-Amide Mediated (Chiral Auxiliary) |
| Primary Application | Creating C-N, C-O, or C-C bonds at the allylic position. | Creating quaternary C-C centers via |
| Chiral Source | Lithium bis((S)-1-phenylethyl)amide. | |
| Loading | Catalytic (1–4 mol%). | Stoichiometric (>1.1 equiv). |
| Atom Economy | High . Ligand is recycled; only leaving group is waste. | Low . Requires stoichiometric amine (recoverable) and base. |
| Selectivity (ee) | 94% – 99% (Substrate dependent). | 90% – 98% (Highly reliable). |
| Regioselectivity | >95:5 (Branched:Linear). | N/A (Dictated by enolate geometry). |
| Scalability | Excellent for high-value APIs; expensive metal (Ir). | Excellent for early-phase; cheap reagents, but high mass throughput.[1] |
| Key Limitation | Sensitive to steric bulk of the nucleophile.[2][4] | Requires strictly anhydrous/cryogenic conditions (-78 °C). |
Part 3: Mechanistic Visualization
The following diagrams illustrate the divergent mechanisms. The Ir-cycle emphasizes the "chiral pocket" formed by the PEA-ligand, while the Li-Aggregate shows the steric blocking by the auxiliary.
Figure 1: Mechanistic divergence between catalytic (Ir) and stoichiometric (Li) allylation pathways using PEA derivatives.
Part 4: Experimental Protocols
Protocol A: Ir-Catalyzed Asymmetric Allylic Substitution
Best for: Synthesis of chiral allylic amines or ethers. Reference: Adapted from Alexakis et al. (2004) and Feringa methodologies.
-
Catalyst Formation: In a glovebox, weigh
(1 mol%) and the Phosphoramidite Ligand ( , derived from PEA, 2 mol%) into a flame-dried Schlenk tube. -
Activation: Add anhydrous THF (0.2 M relative to substrate) and propylamine (1 equiv relative to Ir) to activate the pre-catalyst. Stir at RT for 10 min. Note: The solution should turn from yellow to pale orange.
-
Substrate Addition: Add the allylic carbonate (1.0 equiv).
-
Nucleophile Addition: Add the nucleophile (e.g., amine, sodium malonate) (1.2 equiv).[1] If using a salt, add TBD (10 mol%) as a solubility promoter if required.[1]
-
Reaction: Stir at ambient temperature for 12–24 h.
-
Workup: Filter through a short pad of silica to remove the metal. Concentrate and purify via flash chromatography.
-
Validation: Check regioselectivity (b/l ratio) via 1H NMR and enantioselectivity via Chiral HPLC (e.g., Chiralcel OD-H).[1]
-
Protocol B: Asymmetric -Allylation using Lithium Amides
Best for: Creating quaternary stereocenters on esters/acids. Reference: Adapted from Zakarian (2019) and Davies.
-
Reagent Prep: Prepare Lithium bis((S)-1-phenylethyl)amide by adding
-BuLi (2.2 equiv) to a solution of bis((S)-1-phenylethyl)amine (2.3 equiv) in THF at -78 °C. Stir for 30 min. -
Enolization: Add the substrate (e.g., carboxylic acid or ester, 1.0 equiv) dropwise to the lithium amide solution at -78 °C.
-
Critical Step: Allow the mixture to stir at -78 °C for 1 hour to ensure the formation of the stable, structured mixed aggregate .
-
-
Allylation: Add allyl bromide (1.5 equiv) rapidly in one portion.
-
Quench: Stir for 2–4 hours at -78 °C, then quench with saturated aqueous
while still cold. -
Recovery: Extract the product. The chiral amine auxiliary can be recovered from the aqueous phase by basification (pH > 12) and extraction, allowing for recycling (>90% recovery).
References
-
Alexakis, A., & Polet, D. (2004).[1][5][6] Very Efficient Phosphoramidite Ligand for Asymmetric Iridium-Catalyzed Allylic Alkylation.[6][7][8] Organic Letters, 6(20), 3529–3532.[1][6]
-
Teichert, J. F., & Feringa, B. L. (2010).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition, 49(14), 2486-2528.[1] [1]
-
Lu, L., & Zakarian, A. (2019).[1] Direct Enantioselective and Regioselective Alkylation of
-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries.[9] Organic Letters, 21(6), 1930–1934.[1] [1] -
Davies, S. G., et al. (1994). Asymmetric Synthesis using Lithium bis(1-phenylethyl)amide. Tetrahedron: Asymmetry, 5(8), 1405-1444.[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A highly effective phosphoramidite ligand for asymmetric allylic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very efficient phosphoramidite ligand for asymmetric iridium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. figshare.com [figshare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling N-(1-phenylethyl)but-3-en-1-amine: Personal Protective Equipment and Emergency Protocols
This guide provides an in-depth operational plan for the safe handling of N-(1-phenylethyl)but-3-en-1-amine in a laboratory setting. As this compound is a chiral amine containing both aromatic and unsaturated aliphatic moieties, a rigorous, risk-based approach to safety is paramount. This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to work safely and effectively.
Hazard Profile Analysis: A Structurally-Informed Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for N-(1-phenylethyl)but-3-en-1-amine (CAS 114963-47-2) is not widely available, its chemical structure allows for a reliable prediction of its hazard profile based on analogous compounds like phenylethylamine and other aliphatic amines.[1]
-
Corrosivity: Amines are alkaline and are often corrosive. Direct contact is expected to cause severe skin burns and serious eye damage, potentially leading to permanent injury.[1][2][3]
-
Toxicity: Like many amines, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin.[3] Vapors can cause severe irritation to the respiratory tract.[2]
-
Reactivity: Amines can react vigorously with strong oxidizing agents and acids.[3] The butenyl group introduces unsaturation, which could present additional reactivity pathways.
-
Combustibility: Similar amines are classified as combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety plan always begins with engineering and administrative controls to minimize exposure potential.[4][5]
Caption: The Hierarchy of Controls prioritizes safer work systems over reliance on PPE.
-
Engineering Control: All handling of N-(1-phenylethyl)but-3-en-1-amine, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to protect against inhalation of potentially harmful and corrosive vapors.[6]
-
Administrative Controls: Before work begins, ensure you are trained on this specific protocol and have read the SDS for similar amines.[7] Work during normal hours and never alone when handling hazardous chemicals.[4] Clearly label all containers.[8]
Core PPE Protocol: An Essential, Integrated System
Based on the hazard analysis, the following PPE ensemble is mandatory for all procedures involving N-(1-phenylethyl)but-3-en-1-amine. This system is designed to provide comprehensive, overlapping protection.
| PPE Component | Specifications & Rationale |
| Primary Protection | Flame-Resistant Lab Coat: A fully buttoned, flame-resistant (e.g., Nomex®) lab coat provides a critical barrier against splashes and is a safeguard should a fire occur.[5] Cotton is an acceptable alternative; polyester and acrylic fabrics should be avoided as they can melt and adhere to skin.[5] |
| Closed-Toe Shoes: Shoes must fully cover the foot. Perforated shoes, sandals, or fabric sneakers offer inadequate protection against corrosive spills.[6] | |
| Hand Protection | Double-Gloving with Nitrile or Neoprene: Amines can be aggressive toward certain glove materials. While disposable nitrile gloves offer good short-term protection, layering them or using thicker neoprene gloves is recommended for extended handling or when a splash is likely.[6][9] Procedure: Always inspect gloves for tears or pinholes before use. Remove the outer glove immediately upon contamination and the inner glove upon completion of the task, before leaving the work area. |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1): Protects against splashes and vapors from all angles. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[9][10] |
| Face Shield (in addition to goggles): When handling larger quantities (>50 mL) or performing tasks with a higher splash risk (e.g., transfers, quenching reactions), a full-face shield must be worn over chemical splash goggles to protect the entire face from corrosive splashes.[11][12] | |
| Respiratory Protection | Respirator (Task-Dependent): Under normal use within a fume hood, a respirator is not typically required. However, in the event of a large spill or ventilation failure, respiratory protection is essential. A half-face or full-face respirator with an organic vapor/ammonia cartridge is appropriate.[2][9] All respirator use requires prior medical clearance, training, and fit-testing as per institutional guidelines.[5] |
Operational & Emergency Plans: Procedural Guidance
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE as outlined in the table above. Ensure the fume hood sash is at the appropriate working height and airflow is confirmed.
-
Staging: Place absorbent, chemical-resistant pads on the fume hood work surface to contain minor drips.
-
Aliquotting/Transfer: Use glass or compatible plastic (e.g., PTFE) labware. Ground containers if transferring large volumes to prevent static discharge.[2]
-
Post-Handling: Tightly seal the primary container. Wipe down the exterior with a damp cloth before returning to storage.
-
De-Gowning: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands and forearms thoroughly with soap and water.[13][14]
Emergency Response
Caption: A workflow for responding to a chemical spill in the laboratory.
-
Chemical Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes using an eyewash station, holding the eyelids open.[1] Seek immediate medical attention without delay.[15]
-
Skin Contact: Promptly move to a safety shower and remove all contaminated clothing while flushing the affected area with water for at least 15 minutes.[1][15] Do not use salves or attempt to neutralize the chemical on the skin.[15] Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and call for emergency medical help.[2][14]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.[2]
-
-
Waste Disposal:
-
All materials contaminated with N-(1-phenylethyl)but-3-en-1-amine, including used gloves, absorbent pads, and reaction waste, must be disposed of as hazardous chemical waste.[16]
-
Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams, such as strong acids or oxidizers.[8] Follow all local, state, and federal regulations for hazardous waste disposal.[16]
-
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- What are the Health and Safety Guidelines for Using Amines?. (n.d.).
- MATERIAL SAFETY DATA SHEET - ADDOC
- SAFETY DATA SHEET - 2-phenylethylamine. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 3-Amino-1-phenylbutane. (2010, January 11). Fisher Scientific.
- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.
- SAFETY DATA SHEET - X 46493-0001D-01-3. (2026, January 20).
- SAFETY DATA SHEET - (+)-Bis[(R)-1-phenylethyl]amine. (2025, December 25). Acros Organics.
- Laboratory Safety and Chemical Hygiene Plan. (2023, March 15). University of Chicago.
- Chapter 10 – Personal Protective Equipment. (2025, November 7). Navy Medicine.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC).
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9).
- Safety Data Sheet - Stonhard. (n.d.). Prepared In Accordance With HCS 29 CFR 1910.1200.
- Personal Protective Kit (PPE Kit). (n.d.). BHS Industrial Equipment.
- (S)-N-(1-Phenylethyl)but-3-en-1-amine. (n.d.). BLDpharm.
- BUT-3-YN-1-AMINE - Safety Data Sheet. (2026, January 17). ChemicalBook.
- (1R)-(+)
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee.
- 1-Phenylethylamine - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tri-iso.com [tri-iso.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. plasticomp.com [plasticomp.com]
- 9. velsafe.com [velsafe.com]
- 10. med.navy.mil [med.navy.mil]
- 11. na.bhs1.com [na.bhs1.com]
- 12. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. app.stonhard.com [app.stonhard.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
